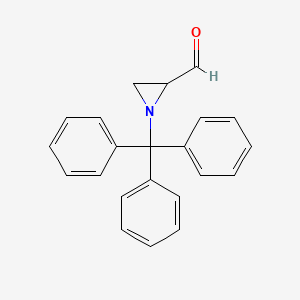

2-Formyl-1-trityl-aziridine

Descripción general

Descripción

2-Formyl-1-trityl-aziridine (CAS: 173277-15-1) is a functionalized aziridine derivative characterized by a three-membered nitrogen-containing ring substituted with a trityl (triphenylmethyl) group at position 1 and a formyl (-CHO) group at position 2 . Aziridines are highly strained heterocycles, making them reactive intermediates in organic synthesis, particularly in ring-opening reactions for constructing amines, amino acids, and pharmaceuticals . The trityl group confers steric bulk, which may modulate reactivity by shielding the aziridine ring, while the formyl group provides an electrophilic site for further functionalization. This compound is commercially available with a purity of 95% (MFCD20926171) and is utilized in specialized synthetic protocols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Formyl-1-trityl-aziridine can be synthesized through a multistep process starting from L-serine. The synthesis involves the formation of the N-tritylmethyl ester of L-serine, followed by cyclization to form the aziridine ring and subsequent formylation to introduce the formyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including protection and deprotection steps, cyclization, and functional group transformations. The process typically requires careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Formyl-1-trityl-aziridine undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with or without a catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

Nucleophilic Ring Opening: Functionalized amines, alcohols, and thiols.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

2-Formyl-1-trityl-aziridine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of nitrogen-containing heterocycles.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.

Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.

Mecanismo De Acción

The mechanism of action of 2-Formyl-1-trityl-aziridine primarily involves the reactivity of the aziridine ring and the formyl group. The aziridine ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. The formyl group can participate in various chemical transformations, including oxidation and reduction, which further diversify the compound’s reactivity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The reactivity and applications of 2-formyl-1-trityl-aziridine are distinct from related aziridines and formyl-substituted heterocycles. Below is a comparative analysis:

¹Inferred from substituents (trityl: C₁₉H₁₅; aziridine: C₂H₃N; formyl: CHO).

Research Findings and Trends

- Synthetic Methods : this compound is synthesized via tritylation of aziridine precursors followed by formylation, contrasting with imidazole derivatives (e.g., HI-1227), which are built from preformed heterocycles .

- Spectroscopic Characterization: Coupling constants (e.g., JH-H ≈ 4–6 Hz for aziridine protons) and IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) differentiate it from non-formylated analogs .

Actividad Biológica

2-Formyl-1-trityl-aziridine is an organic compound characterized by its aziridine structure, which is a three-membered nitrogen-containing ring. This compound features a formyl group (-CHO) and a trityl group (triphenylmethyl) attached to the aziridine ring, leading to unique chemical properties and potential biological activities. The biological activity of aziridines, including derivatives like this compound, has garnered interest due to their applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula for this compound is C22H19NO. Its structure allows for various chemical reactions, particularly nucleophilic ring-opening, which can lead to the formation of more stable chiral amines. The presence of the trityl group provides steric protection and stability, while the formyl group serves as a site for further chemical modifications.

The reactivity of this compound is influenced by its structural components:

- Nucleophilic Ring Opening : The aziridine ring can be opened by nucleophiles such as amines and alcohols, leading to functionalized products.

- Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol depending on the reaction conditions.

Antimicrobial Properties

Research indicates that aziridine derivatives exhibit significant antimicrobial activity. In studies involving related aziridine compounds, several derivatives demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from aziridines exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- In vitro tests showed that certain aziridine-thiourea derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against resistant bacterial strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Aziridine-thiourea 3a | 16–32 | Staphylococcus aureus (MRSA) |

| Aziridine-thiourea 3f | 8–16 | Clinical isolates of S. aureus |

| Control (Ampicillin) | Variable | Standard reference for comparison |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various aziridine derivatives using cell lines such as L929 murine fibroblasts and HeLa human tumor cells. These studies aim to identify compounds with low toxicity profiles suitable for further development:

- The least toxic compounds from the tested series showed cytotoxic effects comparable to established chemotherapeutics, indicating potential for anticancer applications .

Case Studies

In a study focusing on the synthesis and evaluation of aziridine derivatives, researchers synthesized several compounds and assessed their biological activities. Key findings include:

- Compound 3f demonstrated superior antibacterial activity against MRSA strains compared to conventional antibiotics, with MIC values significantly lower than those seen with controls .

- The cytotoxicity analysis revealed that selected aziridines had minimal effects on normal cells while effectively targeting cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Formyl-1-trityl-aziridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves aziridine functionalization via formylation and trityl protection. A common approach is to start with 1-trityl-aziridine and perform formylation using formic acid derivatives (e.g., DMF/POCl₃) under anhydrous conditions. Yields can be enhanced by optimizing stoichiometry (e.g., 1.2 equivalents of formylating agent) and reaction temperature (0–5°C to minimize side reactions). Purification via column chromatography (hexane/EtOAc gradient) is critical to isolate the product .

- Data Consideration : Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and characterize using NMR (distinct aldehyde proton at δ 9.8–10.2 ppm) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show the trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the aziridine ring protons (δ 2.5–3.5 ppm, coupled doublets). The formyl proton appears as a singlet due to lack of neighboring protons .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (calculated [M+H]⁺: 340.1696).

- HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the key challenges in stabilizing this compound during storage?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Use molecular sieves (3Å) in the storage container to absorb residual moisture. Regularly monitor degradation via NMR; look for aldehyde oxidation (disappearance of δ 9.8–10.2 ppm peak) or trityl group cleavage .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence the reactivity of 1-trityl-aziridine in ring-opening reactions?

- Methodological Answer : The formyl group increases electrophilicity at the aziridine’s C-2 position, making it more susceptible to nucleophilic attack. For example, in reactions with amines, the ring opens regioselectively at C-2. Computational studies (DFT calculations at the B3LYP/6-31G* level) can predict charge distribution and transition states. Validate experimentally via NMR to track carbon electronic environments .

Q. What strategies can be employed to resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Use NOESY NMR to determine spatial proximity of protons in diastereomeric products. For example, in cycloaddition products, cross-peaks between the trityl aromatic protons and specific aziridine protons can confirm configuration. X-ray crystallography is definitive; grow crystals via vapor diffusion (e.g., hexane/DCM) and solve structures using SHELX .

Q. How do solvent effects and Lewis acids modulate the kinetics of aziridine ring functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DCM) enhance electrophilicity, while Lewis acids (e.g., BF₃·OEt₂) stabilize transition states. Conduct kinetic studies using in situ IR or stopped-flow NMR to monitor reaction rates. For example, BF₃·OEt₂ accelerates formylation by 3-fold in DCM at 25°C. Tabulate rate constants () under varying conditions .

Q. Can computational models predict the regioselectivity of this compound in [3+2] cycloadditions?

- Methodological Answer : Yes. Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs). The LUMO of the aziridine (localized at C-2) interacts with the HOMO of dipolarophiles like nitrones. Validate predictions experimentally: reactions with methyl acrylate should yield C-2 adducts as major products (>80% by NMR) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for this compound: How to address them?

- Methodological Answer : Variations arise from solvent (CDCl₃ vs. DMSO-d₆) and concentration. Standardize conditions: use CDCl₃ (0.03 M) and reference the aldehyde proton to TMS. Cross-validate with COSY to confirm coupling patterns. If shifts still conflict, check for residual water (broad peak at δ 1.5 ppm) or impurities .

Q. Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | ||

| NMR (CDCl₃) | δ 9.9 (s, 1H, CHO), 7.2–7.4 (m, 15H, Tr) | |

| HRMS ([M+H]⁺) | 340.1696 | |

| Stability | –20°C, inert atmosphere, dark |

Propiedades

IUPAC Name |

1-tritylaziridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173277-15-1 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.